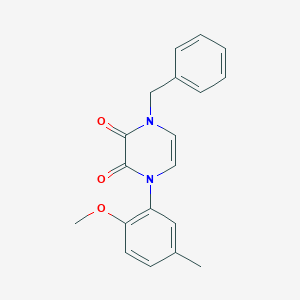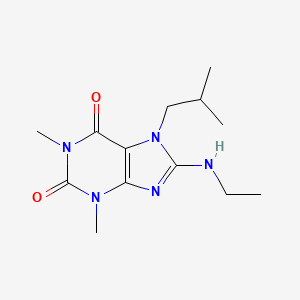![molecular formula C20H19N3O7S2 B2743875 (Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865247-98-9](/img/structure/B2743875.png)
(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a useful research compound. Its molecular formula is C20H19N3O7S2 and its molecular weight is 477.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizers
One application area for compounds similar to the one is in photodynamic therapy (PDT) for treating cancer. The research on new zinc phthalocyanine derivatives, which are noted for their high singlet oxygen quantum yield, suggests that similar compounds could be developed as potent photosensitizers in PDT. These compounds exhibit good fluorescence properties and appropriate photodegradation quantum yields, making them candidates for Type II photosensitization mechanisms, which are crucial for effective cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).
Crystal Engineering and Phase Transition
Compounds with complex structures have significant implications in crystal engineering, where manipulating the crystal form can result in materials with desirable physical and chemical properties. For example, the study of methyl 2-(carbazol-9-yl)benzoate, which exhibits a phase transition under high pressure, points towards applications in designing materials with specific crystallographic properties. Such materials could be used in electronics, photonics, and drug delivery systems, where control over material structure is crucial (Johnstone et al., 2010).
Binding Properties and Polymer Chemistry
The study of poly(sulphopropylbetaines) and their binding properties towards various probes in aqueous solutions can inform the development of polymers with specific ion-dipole interaction capabilities. This research is relevant to designing smart materials that can respond to environmental changes, which could be used in sensors, drug delivery systems, and water treatment technologies (Zheng, Knoesel, & Galin, 1987).
Synthesis and Chemical Reactions
Research on the synthesis of complex organic molecules and their reactions provides insight into the development of novel pharmaceuticals, agrochemicals, and materials. For example, studies on the synthesis of polyunsaturated constituents of phenolic lipids and reactions of sulfenyl-substituted sulfonium ylides have applications in synthetic chemistry for creating new molecules with specific functions or activities (Tyman & Visani, 1997); (Hayasi & Nozaki, 1972).
Propriétés
IUPAC Name |
methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S2/c1-3-30-17(24)11-23-15-9-8-14(32(21,27)28)10-16(15)31-20(23)22-18(25)12-4-6-13(7-5-12)19(26)29-2/h4-10H,3,11H2,1-2H3,(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQQXHCMUZFLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


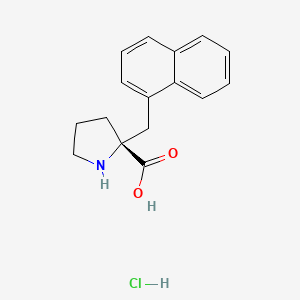

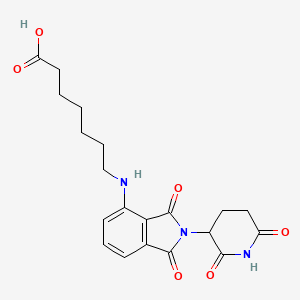

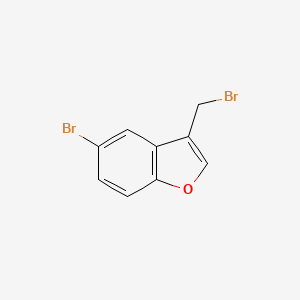
![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)
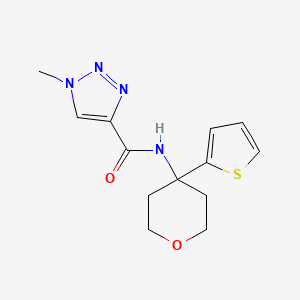
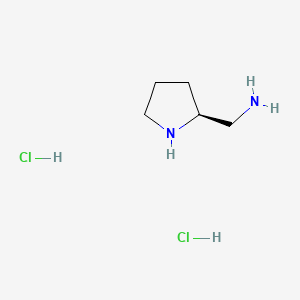

![8-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2743809.png)
![N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2743810.png)
